1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(2-fluoroethyl)piperazine
Description
This compound features a phenylsulfonyl core substituted with a fluorine atom and a 1H-tetrazol-5-yl group at the 3- and 4-positions, respectively. The tetrazole moiety acts as a bioisostere for carboxylic acids, improving solubility and binding interactions in biological systems .
Properties
IUPAC Name |
1-(2-fluoroethyl)-4-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N6O2S/c14-3-4-20-5-7-21(8-6-20)24(22,23)10-1-2-12(15)11(9-10)13-16-18-19-17-13/h1-2,9H,3-8H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTGQJRAHUEZGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)S(=O)(=O)C2=CC(=C(C=C2)F)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(2-fluoroethyl)piperazine (CAS Number: 1904083-08-4) is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C17H21FN8O4S
Molecular Weight: 484.5 g/mol
Structural Features:
- Contains a piperazine ring.
- Incorporates a tetrazole moiety, which is often associated with diverse biological activities.
- Fluorinated phenyl groups that may enhance lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of piperazine and tetrazole have shown effectiveness against various bacterial strains. In studies, compounds with the tetrazole ring demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that the target compound may exhibit similar antimicrobial properties .
Enzyme Inhibition
The inhibition of enzymes such as acetylcholinesterase (AChE) and urease is crucial for therapeutic applications. Compounds bearing the sulfonamide group, like the target compound, have been identified as potent AChE inhibitors. For example, several synthesized compounds showed IC50 values in the low micromolar range against urease, indicating that the target compound could potentially serve as an effective urease inhibitor .
Anticancer Potential
The presence of the tetrazole moiety is linked to anticancer activity in various studies. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The pharmacological behavior of such compounds often involves interaction with specific cellular targets leading to cell cycle arrest or apoptosis .
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study evaluated several piperazine derivatives for their AChE inhibitory activity. Compounds exhibited strong inhibitory effects with IC50 values significantly lower than standard drugs, suggesting potential for treating neurodegenerative diseases .
- Antimicrobial Screening : In a comparative analysis of various synthesized compounds, those containing the tetrazole ring were found to be particularly effective against gram-positive bacteria, reinforcing the hypothesis that similar structures can confer antimicrobial properties .
- Anticancer Activity : Research on tetrazole-containing compounds has shown promising results in inhibiting cancer cell proliferation. For instance, a series of substituted tetrazoles were tested against human cancer cell lines, demonstrating significant cytotoxic effects .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound is limited, related compounds suggest favorable absorption and distribution characteristics due to their lipophilic nature. Toxicological assessments are essential for determining safety profiles; however, preliminary studies indicate low toxicity levels in vitro.
Scientific Research Applications
Neurological Research
The compound has been investigated for its potential as a σ1 receptor ligand. The σ1 receptor is implicated in various neurological disorders, including depression and schizophrenia. Studies have shown that derivatives of piperazine compounds can modulate neurotransmitter systems, which are crucial for maintaining mental health .
Case Study :
A study focused on the synthesis of piperazine derivatives demonstrated that compounds similar to 1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-4-(2-fluoroethyl)piperazine exhibited significant binding affinity to σ1 receptors, suggesting their potential use in treating conditions like anxiety and depression .
Anticancer Activity
Research indicates that compounds containing tetrazole rings have shown promise as anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the sulfonyl group enhances their pharmacological properties by improving solubility and bioavailability .
Case Study :
In vitro studies have revealed that similar piperazine derivatives can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. These findings support further exploration of this compound in cancer therapy .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with sulfonamide groups are known for their antibacterial properties, which could be applicable in developing new antibiotics .
Case Study :
Research has shown that sulfonamide-based compounds can demonstrate efficacy against resistant strains of bacteria, indicating that derivatives like this compound may be effective in combating bacterial infections .
Comparison with Similar Compounds
Tetrazole-Containing Sulfonylpiperazines
| Compound Name | Key Structural Differences | Properties/Findings |
|---|---|---|
| 4-(((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3aa, ) | Methoxyphenyl group instead of fluorophenyl; butanenitrile chain vs. fluoroethyl-piperazine | White solid (m.p. 93.3–95.0°C); lower electronegativity due to methoxy group |
| 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine () | Benzyl-linked tetrazole; 4-methylphenyl and methyl-piperazine substituents | Likely higher steric bulk compared to the target compound’s fluoroethyl group |
| 4-((1-Phenyl-1H-tetrazol-5-yl)methyl)sulfonyl)butanenitrile (3ad, ) | Unsubstituted phenyl vs. fluorophenyl; lacks fluorine on piperazine | Lower metabolic stability due to absence of fluorine |
Key Insight : The target compound’s 4-fluoro-3-tetrazolylphenylsulfonyl group provides a unique electronic profile, balancing electron-withdrawing effects (fluorine) and hydrogen-bonding capacity (tetrazole). This contrasts with methoxy or unsubstituted phenyl groups in analogues, which may reduce binding affinity in polar environments .
Fluorinated Sulfonylpiperazines
Key Insight : The target compound’s dual fluorine substitution (on phenyl and ethyl groups) optimizes lipophilicity without excessive electron withdrawal, unlike trifluoromethyl groups in . The tetrazole’s hydrogen-bonding capacity distinguishes it from thiadiazole or benzodioxole-containing analogues .
Heterocyclic Sulfonylpiperazines in Pharmaceuticals
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
